molecular formula C10H10N2 B13890362 4-Methylisoquinolin-1-amine

4-Methylisoquinolin-1-amine

Cat. No.: B13890362
M. Wt: 158.20 g/mol
InChI Key: GAEMIAUZWPDPQI-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-1-amine is a heterocyclic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, which is a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to make the synthesis more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methylisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alkanes .

Scientific Research Applications

4-Methylisoquinolin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methylisoquinolin-1-amine can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the methyl and amine groups.

    1-Methylisoquinoline: A derivative with a methyl group at the 1-position.

    4-Isoquinolinamine: A derivative with an amine group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-methylisoquinolin-1-amine

InChI

InChI=1S/C10H10N2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12)

InChI Key

GAEMIAUZWPDPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)N

Origin of Product

United States

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